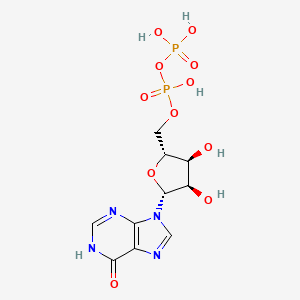

Inosine Diphosphate

Description

Inosine diphosphate has been reported in Arabidopsis thaliana and Homo sapiens with data available.

An inosine nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety.

Properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O11P2/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXZQMKKFWMMGK-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235329 | |

| Record name | Inosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-04-4 | |

| Record name | IDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INOSINE DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F15JU6D39T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Inosine Diphosphate in Purine Metabolism: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the multifaceted role of inosine diphosphate (IDP) in purine metabolism has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of IDP's metabolic functions, its emerging role in cellular signaling, and detailed experimental methodologies for its study.

This compound, a purine ribonucleoside diphosphate, occupies a central position in the intricate network of purine metabolism. While often overshadowed by its more abundant counterparts, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), IDP plays a crucial role in maintaining the balance of the purine nucleotide pool and has been identified as a key player in regulating gene expression.

Metabolic Fate of this compound

IDP is primarily situated at a metabolic crossroads, subject to phosphorylation and dephosphorylation reactions that dictate its cellular fate. The primary enzymatic reactions involving IDP are:

-

Phosphorylation to Inosine Triphosphate (ITP): Nucleoside diphosphate kinases (NDPKs), such as NM23-H2, catalyze the transfer of a phosphate group from a nucleoside triphosphate (typically ATP) to IDP, yielding ITP and a nucleoside diphosphate. This reversible reaction is essential for maintaining the intracellular pool of inosine nucleotides.[1]

-

Hydrolysis to Inosine Monophosphate (IMP): Ectonucleoside triphosphate diphosphohydrolases (ENTPDs), specifically ENTPD8, are capable of hydrolyzing the terminal phosphate of IDP to produce inosine monophosphate (IMP), the central precursor for the synthesis of adenine and guanine nucleotides.[2]

These transformations are integral to the purine salvage pathway, which allows the cell to recycle purine bases and nucleosides, thereby conserving energy.

IDP as a Signaling Molecule: The NM23-H2/c-MYC Axis

Recent research has unveiled a novel signaling role for IDP, positioning it as a modulator of the c-MYC oncogene, a critical regulator of cell growth and proliferation. This regulatory function is mediated through its interaction with NM23-H2, a protein with both NDPK and transcriptional regulatory activities.

The promoter region of the c-MYC gene contains a G-quadruplex structure that typically represses its transcription. NM23-H2 can bind to and unfold this G-quadruplex, thereby activating c-MYC expression.[3][4][5] IDP acts as a "molecular decoy," binding to the nucleotide-binding pocket of NM23-H2. This interaction prevents NM23-H2 from engaging with the c-MYC promoter's G-quadruplex, thus inhibiting its unfolding and consequently downregulating c-MYC transcription. This discovery has opened new avenues for therapeutic intervention in cancers characterized by c-MYC overexpression.

Quantitative Data on Purine Nucleotides

Precise quantification of intracellular nucleotide pools is critical for understanding cellular metabolism and disease states. The following table summarizes representative concentrations of key purine nucleotides in human cells, highlighting the relatively lower abundance of inosine nucleotides compared to their adenine and guanine counterparts.

| Nucleotide | Cell Type | Concentration (pmol/10^6 cells) | Reference |

| ATP | PBMCs | >2000 | |

| GTP | PBMCs | 200-500 | |

| ITP | PBMCs | <50 | |

| IMP | HeLa Cells | ~1-3 (depending on purine availability) |

Note: Specific intracellular concentrations of IDP are not widely reported and can vary significantly based on cell type, metabolic state, and analytical method.

Experimental Protocols

1. Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of intracellular IDP.

a. Sample Preparation (from cultured cells):

-

Harvest approximately 1 x 107 cells by centrifugation.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 1 mL of cold 60% methanol.

-

Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

b. LC-MS/MS Conditions:

-

Column: A reversed-phase C18 column suitable for polar analytes.

-

Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine) and an acidic modifier (e.g., 15 mM acetic acid).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A gradient from a low to a high percentage of Mobile Phase B is typically used to elute the nucleotides.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is used for detection.

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for IDP (and an appropriate internal standard) must be optimized. For IDP, a precursor ion of m/z 427.0 could be fragmented to product ions such as m/z 159.0 (pyrophosphate) and m/z 135.0 (hypoxanthine).

2. Enzymatic Assay for Nucleoside Diphosphate Kinase (NDPK) Activity with IDP

This coupled enzymatic assay measures the production of ITP from IDP.

a. Principle: The reaction involves the NDPK-catalyzed phosphorylation of IDP by ATP to form ITP and ADP. The production of ADP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system, where the oxidation of NADH to NAD+ is monitored spectrophotometrically at 340 nm.

b. Assay Components:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl)

-

ATP

-

IDP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

NDPK enzyme source (cell lysate or purified enzyme)

c. Procedure:

-

Prepare a reaction mixture containing all components except the NDPK source.

-

Initiate the reaction by adding the NDPK-containing sample.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the NDPK activity.

Signaling Pathways and Workflows

Metabolic Pathway of this compound

Caption: Metabolic interconversions of this compound (IDP).

Signaling Pathway of IDP in c-MYC Regulation

Caption: IDP-mediated regulation of c-MYC transcription.

This guide consolidates current knowledge on the critical functions of this compound, providing a valuable resource for the scientific community to further explore its roles in health and disease.

References

- 1. uniprot.org [uniprot.org]

- 2. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metastases suppressor NM23-H2 interaction with G-quadruplex DNA within c-MYC promoter nuclease hypersensitive element induces c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Metastases suppressor NM23-H2 interaction with G-quadruplex DNA within c-MYC promoter nuclease hypersensitive element induces c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Inosine Diphosphate Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of inosine diphosphate (IDP), a critical intermediate in purine metabolism. The document details the core de novo and salvage pathways leading to the synthesis of inosine monophosphate (IMP), the direct precursor to IDP, and its subsequent phosphorylation. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development applications.

Core Biosynthesis Pathways

Purine nucleotides, essential for DNA/RNA synthesis and cellular metabolism, are produced through two primary routes: the de novo synthesis pathway and the salvage pathway.[1] this compound (IDP) is formed via the phosphorylation of inosine monophosphate (IMP), a central product of both pathways.

De Novo Synthesis of Inosine Monophosphate (IMP)

The de novo pathway builds the purine ring from basic precursors like amino acids, CO2, and one-carbon units.[2] The process begins with 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and culminates in the synthesis of IMP after a ten-step enzymatic cascade.[3] IMP is the first compound in the pathway with a complete purine ring system and serves as the precursor to all other purine nucleotides.[4][5]

Purine Salvage Pathway

The salvage pathway is an energy-efficient alternative that recycles purine bases (hypoxanthine, guanine, adenine) and nucleosides formed during the degradation of DNA and RNA. The key enzyme, Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), catalyzes the conversion of hypoxanthine and PRPP directly to IMP. This pathway is crucial in tissues like the brain, which have limited de novo synthesis capabilities.

Formation of IDP from IMP

IMP is a critical branch point, leading to the synthesis of either adenosine monophosphate (AMP) or guanosine monophosphate (GMP). Subsequently, these nucleoside monophosphates (NMPs), including IMP itself, are phosphorylated to their diphosphate (NDP) and triphosphate (NTP) forms by specific kinases. This compound (IDP) is formed by the phosphorylation of IMP, a reaction catalyzed by nucleoside monophosphate kinases (NMPKs), which utilize ATP as the primary phosphate donor.

Quantitative Data

The concentrations of nucleotide pools and the kinetic properties of the enzymes involved are tightly regulated to meet cellular demands. Below is a summary of relevant quantitative data from various studies.

Table 1: Intracellular Nucleotide Concentrations in Various Cell Types

| Nucleotide | Concentration in Human Platelets (μmol / 10¹¹ platelets) | Concentration in HeLa Cells (Relative Abundance) |

| IMP | Not Reported | ~3-fold higher in purine-depleted cells |

| AMP | 0.32 (± 0.14) | Slightly higher in purine-depleted cells |

| ADP | 2.48 (± 0.67) | Similar between purine-rich/depleted cells |

| ATP | 3.78 (± 0.68) | Similar between purine-rich/depleted cells |

| GMP | Not Reported | Slightly higher in purine-depleted cells |

| GDP | 0.38 (± 0.07) | Similar between purine-rich/depleted cells |

| GTP | 0.45 (± 0.07) | Similar between purine-rich/depleted cells |

Table 2: Enzyme Activity Data for IMP Dehydrogenase (IMPDH)

| Cell Line/Tissue | Condition | IMPDH Activity (pmol IMP metabolized/10⁷ cells/min) | Reference |

| HL-60 (Myeloid Leukemia) | Uninduced | 5.2 - 5.7 | |

| HL-60 (Myeloid Leukemia) | Induced Maturation | Activity fell by 51% to 80% | |

| Normal Neutrophils/Monocytes | Purified from blood | < 1.5 |

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is crucial for studying the IDP biosynthesis pathway and the effects of potential inhibitors.

Protocol: Spectrophotometric Assay for IMP Dehydrogenase (IMPDH) Activity

IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine monophosphate (XMP). This protocol measures the increase in NADH, which can be monitored spectrophotometrically.

Principle: The production of NADH is directly proportional to IMPDH activity and can be measured by the increase in absorbance at 340 nm.

Materials:

-

Recombinant human IMPDH enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

-

Substrate 1: Inosine Monophosphate (IMP) solution

-

Substrate 2: NAD⁺ solution

-

Test inhibitor compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing Reaction Buffer, NAD⁺ (final concentration ~1 mM), and the test inhibitor at various concentrations.

-

Enzyme Addition: Add the IMPDH enzyme to the mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding the IMP substrate (final concentration ~200 µM).

-

Measure Absorbance: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 20-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot percent inhibition against inhibitor concentration to calculate the IC₅₀ value.

-

Protocol: Quantification of Nucleotide Pools by HPLC

High-Pressure Liquid Chromatography (HPLC) is a robust method for separating and quantifying intracellular nucleotide pools.

Principle: Cell extracts are prepared and injected into an HPLC system. Nucleotides are separated based on their charge and hydrophobicity using an ion-pair reverse-phase column and detected by UV absorbance.

Materials:

-

Cell culture plates

-

Cold 0.6 M Perchloric Acid (PCA)

-

Potassium Carbonate (K₂CO₃) for neutralization

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 100 mM KH₂PO₄, 4 mM Tetrabutylammonium hydrogen sulfate (pH 6.0)

-

Mobile Phase B: Methanol

-

Nucleotide standards (IMP, IDP, ATP, ADP, etc.)

Procedure:

-

Cell Extraction:

-

Wash cultured cells with ice-cold PBS.

-

Add cold 0.6 M PCA to the plate to lyse the cells and precipitate proteins.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

-

Neutralization:

-

Carefully transfer the supernatant (acid-soluble extract) to a new tube.

-

Neutralize the extract by adding K₂CO₃ until the pH is between 6.0 and 7.0. The formation of KClO₄ precipitate will occur.

-

Centrifuge again to remove the precipitate.

-

-

HPLC Analysis:

-

Filter the final supernatant through a 0.22 µm filter.

-

Inject the sample into the HPLC system.

-

Run a gradient elution, for example, starting with 100% Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the nucleotides.

-

Monitor the eluent at 254 nm.

-

-

Quantification:

-

Identify nucleotide peaks by comparing their retention times to those of known standards.

-

Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve generated from known concentrations of the nucleotide standards.

-

References

- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. inosine-5'-phosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Purine metabolism - Wikipedia [en.wikipedia.org]

- 5. Inosinic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Enzymes Involved in Inosine Diphosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine diphosphate (IDP) is a crucial intermediate in purine metabolism, serving as the direct precursor for inosine triphosphate (ITP). While the pathways leading to its precursor, inosine monophosphate (IMP), and its subsequent conversion to ITP are well-documented, the specific enzymatic step converting IMP to IDP is less clearly defined in all organisms. This guide provides a comprehensive overview of the enzymes implicated in IDP synthesis, their regulation, and detailed methodologies for their study. A central theme is the likely role of nucleoside monophosphate kinases with broad substrate specificities in catalyzing this phosphorylation step.

Core Enzymes in the IDP Synthesis Pathway

The synthesis of IDP primarily proceeds through the phosphorylation of IMP. While a dedicated "IMP kinase" has not been definitively identified in many species, evidence suggests that other well-characterized nucleoside monophosphate kinases can perform this function. The subsequent phosphorylation of IDP to ITP is catalyzed by nucleoside diphosphate kinase.

The Elusive "IMP Kinase": A Role for Promiscuous Nucleoside Monophosphate Kinases

The direct phosphorylation of IMP to IDP is a critical yet often ambiguously attributed step. Research suggests that this reaction may be catalyzed by enzymes with broader substrate specificities, such as Adenylate Kinase and Guanylate Kinase.

-

Adenylate Kinase (AK): Several isoforms of adenylate kinase exist, with varying substrate specificities[1][2][3]. While its primary role is to maintain the homeostasis of adenine nucleotides, some isoforms have been shown to phosphorylate other nucleoside monophosphates[1]. The catalytic efficiency of AK with IMP as a substrate is not as high as with AMP, but it is considered a potential contributor to IDP synthesis, particularly when IMP concentrations are elevated.

-

Guanylate Kinase (GK): This enzyme is essential for the phosphorylation of GMP to GDP[4]. Similar to adenylate kinase, guanylate kinase may exhibit relaxed substrate specificity and phosphorylate IMP, although this is not its primary metabolic function.

Nucleoside Diphosphate Kinase (NDPK)

Once IDP is formed, it is readily phosphorylated to ITP by Nucleoside Diphosphate Kinase (NDPK), also known as NDP kinase. NDPK is a ubiquitous enzyme with broad substrate specificity, responsible for the synthesis of most non-adenosine nucleoside triphosphates. It catalyzes the reversible transfer of the terminal phosphate group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate.

Quantitative Data on Enzyme Kinetics

| Enzyme | Substrate(s) | Product(s) | Km | Vmax | Source(s) |

| Adenylate Kinase 1 (Human) | AMP, ATP | 2 ADP | ~30-50 µM (AMP), ~20-40 µM (ATP) | Varies | |

| Guanylate Kinase (Human) | GMP, ATP | GDP, ADP | ~6-10 µM (GMP), ~100 µM (ATP) | Varies | |

| Nucleoside Diphosphate Kinase (Human) | NDPs, NTPs | NTPs, NDPs | Broad specificity | High |

Note: The kinetic values can vary significantly depending on the specific isoform, organism, and experimental conditions. The data for IMP as a substrate for AK and GK is notably absent and represents a key area for future research.

Signaling Pathways and Regulation

The synthesis of purine nucleotides, including IDP, is tightly regulated to meet cellular demands for growth, proliferation, and energy metabolism. The mTORC1 signaling pathway has been identified as a key regulator that senses cellular purine levels.

When purine levels are low, mTORC1 signaling is inhibited, leading to a decrease in protein synthesis and other anabolic processes. Conversely, the restoration of purine levels reactivates mTORC1. This indicates a feedback mechanism where the availability of purine nucleotides, including intermediates like IMP and IDP, directly influences a central metabolic regulator.

Caption: Regulation of mTORC1 by cellular purine levels.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IMP Phosphorylation

This protocol is designed to measure the phosphorylation of IMP to IDP by a candidate kinase (e.g., purified Adenylate Kinase or Guanylate Kinase) using a radioactive assay.

Materials:

-

Purified candidate kinase (e.g., recombinant human Adenylate Kinase 1)

-

Inosine 5'-monophosphate (IMP) sodium salt

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)

-

TLC developing solvent (e.g., 0.75 M KH₂PO₄, pH 3.5)

-

Phosphorimager and cassettes

-

Liquid scintillation counter

Methodology:

-

Reaction Setup: Prepare a master mix containing kinase reaction buffer, varying concentrations of IMP (e.g., 0-1 mM), and a fixed concentration of the candidate kinase.

-

Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM. The total reaction volume should be small (e.g., 20 µL).

-

Incubation: Incubate the reactions at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of 0.5 M EDTA.

-

TLC Analysis: Spot a small aliquot (e.g., 2 µL) of each reaction onto a TLC plate.

-

Chromatography: Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Visualization and Quantification: Dry the TLC plate and expose it to a phosphorimager screen. The spots corresponding to unreacted [γ-³²P]ATP and the product [³²P]IDP will be separated. Quantify the intensity of the spots to determine the amount of product formed.

-

Data Analysis: Calculate the initial reaction velocity for each IMP concentration and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Caption: Workflow for in vitro IMP phosphorylation assay.

Protocol 2: Measurement of IDP Levels in Cell Lysates by HPLC

This protocol outlines a method to quantify intracellular IDP concentrations.

Materials:

-

Cell culture and harvesting reagents

-

Perchloric acid (PCA) or other suitable extraction solvent

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Anion-exchange HPLC column (e.g., a strong anion exchange column)

-

Mobile phase buffers (e.g., a gradient of ammonium phosphate buffers)

-

IDP standard

Methodology:

-

Cell Culture and Harvesting: Grow cells to the desired confluency. Quickly wash the cells with ice-cold PBS and then harvest them.

-

Metabolite Extraction: Lyse the cells and extract metabolites using a cold extraction solvent like 0.4 M PCA.

-

Neutralization: Neutralize the PCA extract with a solution like 2 M K₂CO₃. Centrifuge to remove the precipitate.

-

HPLC Analysis:

-

Inject the neutralized extract onto the anion-exchange column.

-

Elute the nucleotides using a gradient of the mobile phase buffers.

-

Monitor the absorbance at 254 nm.

-

-

Quantification:

-

Run an IDP standard to determine its retention time.

-

Identify the IDP peak in the cell extract chromatogram based on the retention time.

-

Quantify the amount of IDP by comparing the peak area to a standard curve generated with known concentrations of the IDP standard.

-

Conclusion

The synthesis of this compound is a pivotal step in purine metabolism, yet the specific enzymes responsible for the direct phosphorylation of IMP to IDP are not as clearly defined as other steps in the pathway. The available evidence points towards a role for nucleoside monophosphate kinases with broad substrate specificities, such as adenylate and guanylate kinases. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate the kinetics and regulation of this important metabolic conversion. A deeper understanding of the enzymes involved in IDP synthesis will be invaluable for researchers in metabolic diseases and for professionals in drug development targeting purine metabolism.

References

An In-depth Technical Guide to the Degradation Products of Inosine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of inosine diphosphate (IDP), its metabolic products, and the key enzymes involved. The information is intended for researchers, scientists, and professionals in drug development who are interested in purine metabolism and its implications in various physiological and pathological processes.

Introduction to this compound and Purine Metabolism

This compound (IDP) is a purine nucleotide that plays a role as a fundamental metabolite.[1] Its degradation is an integral part of the broader purine catabolism pathway, which is essential for the recycling of purine bases and the removal of nitrogenous waste. The degradation of purine nucleotides, including IDP, culminates in the production of uric acid, a key antioxidant and a molecule implicated in conditions such as gout.[2][3][4]

The this compound Degradation Pathway

The degradation of IDP begins with its conversion to inosine monophosphate (IMP). While the specific enzyme catalyzing the direct hydrolysis of IDP to IMP is not extensively documented in readily available literature, this conversion is a logical and necessary first step to enter the well-established purine degradation pathway. This conversion would be mediated by a phosphatase capable of removing the terminal phosphate group.

Once IMP is formed, its degradation proceeds through a series of well-characterized enzymatic steps:

-

IMP to Inosine: Inosine monophosphate is dephosphorylated by 5'-nucleotidase to yield inosine.[5]

-

Inosine to Hypoxanthine: The glycosidic bond in inosine is cleaved by purine nucleoside phosphorylase (PNP) , releasing the purine base hypoxanthine and ribose-1-phosphate.

-

Hypoxanthine to Xanthine: Hypoxanthine is then oxidized to xanthine by the enzyme xanthine oxidase .

-

Xanthine to Uric Acid: In the final step of this pathway in humans, xanthine oxidase catalyzes the oxidation of xanthine to uric acid.

This pathway is a crucial component of cellular homeostasis and is tightly regulated.

Signaling Pathway Diagram

References

- 1. 5'-Nucleotidase: molecular structure and functional aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assaygenie.com [assaygenie.com]

- 5. A Kinetic Alignment of Orthologous Inosine-5′-monophosphate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

Inosine Diphosphate in Cellular Homeostasis and Its Implications for Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, purine nucleotides such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP) are well-established as primary signaling molecules. However, the roles of other purine derivatives, including inosine diphosphate (IDP), are less direct but critically important for maintaining cellular integrity and preventing aberrant signaling. This technical guide provides a comprehensive overview of the current understanding of IDP's role, not as a classical signaling molecule, but as a key metabolite whose concentration is tightly regulated to prevent cellular dysfunction. The accumulation of IDP and its precursor, inosine triphosphate (ITP), due to enzymatic deficiencies can lead to significant cellular stress, DNA damage, and has been implicated in various disease states. This guide will delve into the metabolic pathways governing IDP levels, the enzymes involved, the consequences of their dysfunction, and the experimental approaches to study these processes.

The Central Role of Inosine Nucleotides in Cellular Metabolism

Inosine nucleotides are intermediates in purine metabolism. Inosine monophosphate (IMP) is a precursor for the synthesis of both AMP and GMP.[1][2] Inosine triphosphate (ITP) can be formed through the deamination of ATP.[3] The cellular concentration of non-canonical nucleotides like ITP and IDP is kept extremely low by the action of "house-cleaning" enzymes to prevent their incorporation into DNA and RNA, which can lead to mutations and cellular dysfunction.[4][5]

Key Enzymes Regulating this compound Levels

Two primary enzymes are responsible for controlling the levels of inosine nucleotides:

-

Inosine Triphosphate Pyrophosphatase (ITPase): Encoded by the ITPA gene, this enzyme hydrolyzes ITP and deoxyinosine triphosphate (dITP) to their corresponding monophosphates (IMP and dIMP) and pyrophosphate. A deficiency in ITPase leads to an accumulation of ITP in the cell.

-

NUDT16 (Nudix Hydrolase 16): This enzyme is a (deoxy)inosine diphosphatase, which hydrolyzes IDP and deoxythis compound (dIDP) to IMP and dIMP, respectively. It also exhibits activity towards ITP and dITP. Deficiency in NUDT16 results in the accumulation of single-strand breaks in nuclear DNA and can cause cell cycle arrest.

Data Presentation: Enzymatic Kinetics

The following table summarizes the kinetic parameters of the key enzymes involved in IDP metabolism. This data is crucial for understanding the efficiency and substrate specificity of these enzymes.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s-1) | k_cat_/K_m_ (M-1s-1) | Reference |

| Human NUDT16 | IDP | 0.8 ± 0.1 | 1.8 ± 0.1 | 2.2 x 10^6 | |

| dIDP | 1.0 ± 0.1 | 1.9 ± 0.1 | 1.9 x 10^6 | ||

| ITP | 2.5 ± 0.2 | 1.5 ± 0.1 | 6.0 x 10^5 | ||

| Human ITPase | ITP | 18 | 580 | 3.2 x 10^7 | |

| dITP | 25 | 360 | 1.4 x 10^7 |

Signaling Implications of Dysregulated IDP Metabolism

While IDP itself is not a direct signaling molecule that binds to specific receptors to initiate a cascade, its accumulation due to deficiencies in ITPase or NUDT16 has significant indirect consequences on cellular signaling, primarily through the induction of cellular stress and DNA damage responses.

-

DNA Damage and Cell Cycle Arrest: The accumulation of dITP and its potential incorporation into DNA is a major source of genomic instability. NUDT16 deficiency, leading to increased levels of (d)IDP and subsequently (d)ITP, results in an accumulation of single-strand DNA breaks and S-phase arrest. This triggers DNA damage response pathways, involving kinases like ATM and ATR, which can lead to apoptosis if the damage is irreparable.

-

Cellular Stress and Disease: Complete ITPase deficiency is associated with severe multisystem disorders and infantile dilated cardiomyopathy, highlighting the critical role of preventing ITP accumulation. Polymorphisms in the ITPA gene that lead to reduced enzyme activity are linked to adverse drug reactions to purine analogs like azathioprine.

Experimental Protocols

Assay for NUDT16 (Inosine Diphosphatase) Activity

This protocol describes a method to measure the enzymatic activity of NUDT16 by quantifying the amount of inorganic phosphate released from the hydrolysis of IDP.

Materials:

-

Recombinant human NUDT16 protein

-

Reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

-

Substrate: this compound (IDP)

-

Malachite Green Phosphate Assay Kit

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and a specific concentration of IDP (e.g., 10 µM).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of recombinant NUDT16 protein to the reaction mixture.

-

Incubate the reaction at 37°C for a specific time period (e.g., 15 minutes).

-

Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.

-

Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

-

Calculate the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.

-

Determine the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per mg of protein).

Gene Knockdown of NUDT16 in Cell Culture

This protocol outlines the use of siRNA to reduce the expression of NUDT16 in a human cell line (e.g., HeLa) to study the cellular consequences.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

siRNA targeting NUDT16 and a non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM reduced-serum medium

-

Western blotting reagents or qRT-PCR reagents for validation

Procedure:

-

Seed HeLa cells in a 6-well plate and grow to 50-70% confluency.

-

On the day of transfection, dilute the NUDT16 siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.

-

Combine the diluted siRNA and Lipofectamine solutions and incubate at room temperature for 5 minutes to allow complex formation.

-

Add the siRNA-lipid complexes to the cells in fresh culture medium.

-

Incubate the cells for 48-72 hours.

-

Harvest the cells and validate the knockdown efficiency by measuring NUDT16 protein levels using Western blotting or mRNA levels using qRT-PCR.

-

The cells with reduced NUDT16 expression can then be used for downstream assays, such as cell cycle analysis (by flow cytometry) or DNA damage assessment (e.g., comet assay or staining for γH2AX).

Mandatory Visualizations

Metabolic Pathway of Inosine Nucleotide Homeostasis

Caption: Metabolic pathways of inosine nucleotide regulation and consequences of dysregulation.

Experimental Workflow for Studying NUDT16 Function

Caption: Experimental workflow for investigating the cellular function of NUDT16.

Conclusion and Future Directions

This compound, while not a classical signaling molecule, occupies a critical juncture in purine metabolism. The stringent regulation of its cellular concentration by enzymes such as NUDT16 is paramount for maintaining genomic stability and overall cellular health. Research into the consequences of elevated IDP and ITP levels has provided significant insights into the mechanisms of DNA damage and cellular stress responses, which are fundamental to understanding various pathological conditions.

For drug development professionals, the enzymes ITPase and NUDT16 represent potential therapeutic targets. Modulating their activity could be a strategy in specific contexts, such as sensitizing cancer cells to DNA-damaging agents or mitigating the toxic effects of certain drugs. Future research should focus on elucidating the full spectrum of cellular processes affected by dysregulated inosine nucleotide metabolism and exploring the potential for therapeutic intervention in this pathway. A deeper understanding of the interplay between these "house-cleaning" pathways and canonical signaling networks will undoubtedly open new avenues for therapeutic innovation.

References

- 1. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. Inosine triphosphate pyrophosphatase: A guardian of the cellular nucleotide pool and potential mediator of RNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Engine: An In-depth Technical Guide to the Discovery and History of Inosine Diphosphate

For Immediate Release

A comprehensive exploration into the pivotal, yet often overlooked, molecule, inosine diphosphate (IDP), this technical guide illuminates its discovery, intricate metabolic roles, and the experimental foundations of our understanding. Tailored for researchers, scientists, and professionals in drug development, this document provides a deep dive into the core biochemistry of IDP, complete with detailed experimental methodologies, quantitative data, and pathway visualizations.

This compound (IDP) stands as a crucial intermediate in the intricate web of purine metabolism, a fundamental process essential for all life. While its more famous counterparts, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), have long been in the scientific spotlight, IDP plays a vital, albeit less celebrated, role in maintaining cellular nucleotide pools and participating in key enzymatic reactions. This guide traces the historical journey of its discovery, embedded within the broader exploration of nucleotide biochemistry, and presents the technical details of the experimental work that has defined our knowledge of this important molecule.

A Historical Perspective: Piecing Together the Purine Puzzle

The discovery of this compound was not a singular event but rather a gradual unraveling of the complex pathways of purine metabolism. Early research in the mid-20th century, spearheaded by pioneers like Arthur Kornberg, laid the groundwork for understanding how nucleotides are synthesized and interconverted. While Kornberg's Nobel Prize-winning work focused on the enzymatic synthesis of DNA and RNA, his investigations into the formation of nucleotide precursors were instrumental.[1][2][3][4] The identification of inosine monophosphate (IMP) as a central branch point in purine biosynthesis was a critical breakthrough.[5] Subsequently, the existence of di- and triphosphorylated forms of inosine was inferred and later confirmed through meticulous enzymatic and analytical studies.

The development of techniques like paper chromatography and ion-exchange chromatography in the 1950s and 1960s provided the first tools to separate and identify the various purine nucleotides, including the less abundant inosine derivatives. These early methods, though rudimentary by today's standards, were crucial in establishing the presence of IDP as a metabolic intermediate.

The Central Role of IDP in Purine Metabolism

This compound is primarily formed through two key enzymatic pathways:

-

Phosphorylation of Inosine Monophosphate (IMP): The enzyme guanylate kinase (GK) can catalyze the phosphorylation of IMP to IDP, although its primary substrate is GMP.

-

Dephosphorylation of Inosine Triphosphate (ITP): Nucleoside diphosphate kinases (NDPKs) can reversibly transfer a phosphate group from ITP to form IDP, and conversely, phosphorylate IDP to ITP. Ectonucleoside triphosphate diphosphohydrolases can also hydrolyze ITP to IDP.

IDP itself is a substrate for further phosphorylation to ITP by NDPKs, a crucial step in the synthesis of GTP. It also participates in the purine salvage pathway, which recycles purine bases to conserve energy.

Quantitative Insights into IDP Biochemistry

To provide a clear and comparative overview, the following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₄O₁₁P₂ | --INVALID-LINK-- |

| Molecular Weight | 428.186 g/mol | --INVALID-LINK-- |

| pKa (Strongest Acidic) | ~1.0 | Predicted |

| pKa (Strongest Basic) | ~2.5 | Predicted |

Table 2: Kinetic Parameters of Enzymes Involved in IDP Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source |

| Nucleoside Diphosphate Kinase (Yeast) | IDP | ~30 (for ADP, as a proxy) | Not Reported | Not Reported | |

| Guanylate Kinase (E. coli) | IDP | Not Reported | Not Reported | Not Reported | |

| ITPase (Human) | ITP (product is IMP, not IDP) | Not Reported | Not Reported | Not Reported |

Table 3: Cellular Concentrations of this compound

| Cell Type | Concentration (µM) | Condition | Source |

| Mammalian Cells (General) | Low, typically not reported | Basal | |

| E. coli | Variable, dependent on growth phase |

Note: The intracellular concentration of IDP is generally low and often not explicitly quantified in metabolomic studies, as it is a transient intermediate.

Experimental Cornerstones: Methodologies for Studying IDP

Our understanding of this compound has been built upon a foundation of key experimental techniques. The following sections detail the protocols for the synthesis, purification, and quantification of IDP, as well as the assays used to measure the activity of enzymes that metabolize it.

Enzymatic Synthesis of this compound

A common method for the enzymatic synthesis of IDP involves the phosphorylation of inosine monophosphate (IMP) using a kinase.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP).

-

Add IMP to a final concentration of 1-5 mM.

-

Add a suitable kinase, such as a commercially available nucleoside monophosphate kinase or a purified guanylate kinase. The exact amount of enzyme will need to be optimized.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 1-4 hours).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of cold perchloric acid (e.g., 0.6 M) or by heat inactivation (e.g., 95°C for 5 minutes).

-

-

Neutralization and Removal of Precipitate:

-

If acid is used, neutralize the mixture with a base (e.g., KOH).

-

Centrifuge to remove the precipitated protein and potassium perchlorate.

-

-

Analysis:

-

Analyze the supernatant for the presence of IDP using HPLC.

-

Purification of this compound by Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating nucleotides based on their charge.

Protocol:

-

Column Preparation:

-

Pack a column with a strong anion exchange resin (e.g., DEAE-Sephadex or a modern equivalent).

-

Equilibrate the column with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

-

Sample Loading:

-

Load the crude IDP synthesis mixture (after neutralization and centrifugation) onto the column.

-

-

Washing:

-

Wash the column with the starting buffer to remove unbound and weakly bound impurities.

-

-

Elution:

-

Elute the bound nucleotides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer). Mononucleotides (IMP) will elute first, followed by diphosphates (IDP), and then triphosphates.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze each for the presence of IDP using UV spectrophotometry (at 249 nm) and/or HPLC.

-

-

Desalting:

-

Pool the fractions containing pure IDP and desalt using a suitable method, such as size-exclusion chromatography or dialysis.

-

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of nucleotides.

Protocol:

-

Sample Preparation:

-

Extract nucleotides from cells or tissues using a suitable method, such as perchloric acid or methanol extraction.

-

Neutralize and centrifuge the extracts to remove precipitates.

-

-

Chromatographic System:

-

Use a reverse-phase C18 column.

-

Employ an ion-pairing reagent in the mobile phase (e.g., tetrabutylammonium phosphate) to enhance the retention of the negatively charged nucleotides.

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: A buffered aqueous solution with the ion-pairing reagent (e.g., 100 mM KH₂PO₄, 4 mM tetrabutylammonium hydrogen sulfate, pH 6.0).

-

Mobile Phase B: Mobile Phase A with an organic modifier (e.g., 20% methanol).

-

Run a gradient from a low to a high percentage of Mobile Phase B to elute the nucleotides.

-

-

Detection:

-

Detect the eluting nucleotides using a UV detector at 249 nm.

-

-

Quantification:

-

Quantify the amount of IDP by comparing the peak area to that of a known standard.

-

Assay for Nucleoside Diphosphate Kinase (NDPK) Activity with IDP

The activity of NDPK can be measured by coupling the reaction to other enzymatic reactions that produce a spectrophotometrically detectable product.

Protocol:

-

Coupled Enzyme System:

-

The production of ITP from IDP and a phosphate donor (e.g., ATP) is coupled to a reaction that consumes ATP, which can be monitored. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH).

-

Add IDP as the substrate.

-

Add ATP as the phosphate donor.

-

Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase.

-

Initiate the reaction by adding the NDPK enzyme solution.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ADP production, and thus to the NDPK activity with IDP.

-

Visualizing the Network: Pathways and Workflows

To better understand the context in which IDP functions, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Caption: Overview of this compound's position in purine metabolism.

Caption: Experimental workflow for the quantification of IDP by HPLC.

The Signaling Dimension: An Emerging Role for Inosine Nucleotides

While the metabolic role of IDP is well-established, its direct involvement in cellular signaling is an area of active investigation. Inosine itself has been shown to have immunomodulatory and neuroprotective effects. Recent studies suggest that inosine nucleotides, including IDP, may also act as signaling molecules, although the specific pathways are still being elucidated. The interconversion between ITP, IDP, and IMP can influence the pools of other critical nucleotides like ATP and GTP, thereby indirectly affecting a myriad of signaling cascades that are dependent on these energy sources and signaling molecules.

Caption: Hypothesized indirect role of IDP in cellular signaling.

Conclusion and Future Directions

This compound, though often overshadowed by its more abundant purine relatives, is a molecule of fundamental importance in cellular metabolism. Its discovery was an integral part of the larger narrative of understanding nucleotide biochemistry. While much is known about its role as a metabolic intermediate, the precise kinetics of its interactions with various enzymes and its potential direct roles in cellular signaling remain fertile ground for future research. This technical guide provides a solid foundation for researchers and drug development professionals seeking to delve deeper into the world of this essential, yet underappreciated, nucleotide. The detailed methodologies and compiled quantitative data offer a practical resource for further experimental investigation into the multifaceted world of this compound.

References

- 1. New methods for purification and separation of purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intrinsically Disordered Proteins in Cellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization and application of an HPLC method for quantification of inosine-5'-monophosphate dehydrogenase activity as a pharmacodynamic biomarker of mycophenolic acid in Chinese renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Inosine diphosphate structure and chemical properties

An In-depth Technical Guide to Inosine Diphosphate: Structure, Properties, and Experimental Analysis

Introduction

This compound (IDP) is a purine ribonucleoside 5'-diphosphate that plays a crucial role as a fundamental metabolite in cellular energy metabolism and purine salvage pathways.[][2] It is composed of a hypoxanthine base attached to a ribose sugar, which is in turn esterified with a pyrophosphate group at the 5' position.[2][3] This guide provides a detailed overview of the structure, chemical properties, and common experimental protocols for the analysis of IDP, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is structurally comprised of three key components: the purine base hypoxanthine, a ribofuranose sugar ring, and a diphosphate moiety attached to the 5' carbon of the ribose.

Chemical Identifiers:

-

IUPAC Name: [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate[2]

-

Synonyms: IDP, Inosine 5'-diphosphate, Riboxin, Inosine 5'-pyrophosphate

-

CAS Number: 86-04-4

References

An In-depth Technical Guide to the Intracellular Concentration of Inosine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Intracellular Inosine Diphosphate Analysis

This compound (IDP) is a purine ribonucleoside diphosphate that plays a crucial, albeit often overlooked, role in cellular metabolism. As an intermediate in the purine salvage pathway, it is situated at a key metabolic crossroads. The accurate quantification of intracellular IDP concentrations is paramount for understanding the energetic state of the cell, dissecting the intricacies of purine metabolism, and identifying potential therapeutic targets in various disease states, including cancer and metabolic disorders. This guide provides a comprehensive overview of the current knowledge on intracellular IDP concentrations, detailed experimental protocols for its measurement, and its role in metabolic signaling pathways.

Quantitative Data on Intracellular this compound Concentrations

The precise intracellular concentration of this compound (IDP) is not as extensively documented as that of major nucleotides like ATP and GTP. Its concentration can vary significantly depending on the cell type, metabolic state, and the analytical methods employed for its detection. The following table summarizes the available quantitative data for intracellular IDP and related purine nucleotides to provide a comparative context. It is important to note that many metabolomics studies that include IDP in their analytical panels do not report absolute concentrations in the main text, making direct data scarce.

| Cell Type/Organism | This compound (IDP) | Inosine Monophosphate (IMP) | Inosine Triphosphate (ITP) | Adenosine Diphosphate (ADP) | Guanosine Diphosphate (GDP) | Data Presentation | Analytical Method |

| Escherichia coli K12 | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | Standard mixture concentrations for calibration included IDP, IMP, and ITP. | HPLC-MS in HILIC Mode |

| HeLa Cells (Human Cervical Cancer) | Not explicitly quantified | ~3-fold increase in purine-depleted media | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | Relative quantification | LC-Orbitrap MS |

| Human Erythrocytes | Not explicitly quantified | Accumulates during storage | Not explicitly quantified | Accumulates during storage | Not explicitly quantified | Qualitative and relative changes | Not specified |

| Pig Erythrocytes | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | Calculated that 40 nM extracellular inosine is sufficient for energy.[1] | Not specified |

| Mouse Hippocampus | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | Relative changes observed with antidepressant treatment. | Metabolomics and Proteomics |

Note: The lack of specific intracellular IDP concentration values in readily available literature highlights a significant knowledge gap and an opportunity for future research. The data presented for related nucleotides are intended to provide a general context for the purine nucleotide pool.

Experimental Protocols for the Quantification of Intracellular this compound

The accurate measurement of intracellular IDP requires meticulous attention to sample preparation and the use of sensitive analytical techniques. The following sections detail the critical steps involved in a typical workflow.

Quenching of Cellular Metabolism

To obtain a snapshot of the intracellular metabolome at a specific moment, it is imperative to halt all enzymatic activity instantly. This process, known as quenching, prevents the rapid turnover of nucleotides like IDP.

-

Objective: To instantaneously stop all metabolic activity within the cells.

-

Critical Considerations: The quenching solution should be ice-cold and should not cause cell lysis or leakage of intracellular metabolites.

-

Recommended Protocol:

-

For adherent cells: Aspirate the culture medium and rapidly wash the cells with an ice-cold isotonic solution (e.g., phosphate-buffered saline or 0.9% NaCl). Immediately add a quenching solution, such as 60% methanol pre-chilled to -40°C or liquid nitrogen.

-

For suspension cells: Rapidly centrifuge the cell culture at a low temperature. Discard the supernatant and resuspend the cell pellet in an ice-cold quenching solution.

-

Alternatively, cells can be quickly filtered and the filter with the cells immediately submerged in the quenching solution.

-

Extraction of Intracellular Metabolites

Following quenching, the intracellular metabolites must be efficiently extracted from the cellular matrix.

-

Objective: To lyse the cells and solubilize the intracellular metabolites.

-

Critical Considerations: The extraction solvent should be compatible with the downstream analytical method and should effectively precipitate proteins and other macromolecules.

-

Recommended Protocol:

-

After quenching, add a pre-chilled extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water. The exact ratio can be optimized depending on the specific cell type and the range of metabolites being analyzed.

-

Mechanically disrupt the cells through methods such as sonication or bead beating while keeping the samples on ice to ensure complete lysis and extraction.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.

-

Analytical Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of low-abundance metabolites like IDP.

-

Objective: To separate IDP from other cellular components and accurately measure its concentration.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used with an ion-pairing agent (e.g., tributylamine) in the mobile phase to improve the retention of highly polar nucleotides. Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be employed.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium bicarbonate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of nucleotides.

-

Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. The specific precursor-to-product ion transitions for IDP need to be determined using a pure standard.

-

-

Quantification:

-

Absolute quantification is achieved by generating a calibration curve using a series of known concentrations of an IDP standard.

-

The use of a stable isotope-labeled internal standard (e.g., 13C- or 15N-labeled IDP) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

-

Enzymatic Assay (Alternative Method)

While less common for specific IDP quantification, enzymatic assays can be developed.

-

Principle: A specific enzyme that utilizes IDP as a substrate is used in a coupled reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence).

-

Challenges: The primary challenge is the specificity of the enzyme. Many enzymes involved in nucleotide metabolism can act on multiple substrates. For instance, nucleoside diphosphate kinases, which can convert IDP to ITP, also act on other nucleoside diphosphates.[2] Assays for the related inosine monophosphate (IMP) have been developed and could potentially be adapted.[3][4]

Signaling Pathways and Logical Relationships

Purine Metabolism

This compound is a key intermediate in the purine salvage pathway. This pathway recycles purine bases and nucleosides that are formed during the degradation of DNA and RNA. The central role of IDP is illustrated in the following diagram.

Caption: Overview of this compound's role in purine metabolism.

Description of the Pathway:

-

Formation from IMP: Inosine Monophosphate (IMP) is a central precursor in purine metabolism, arising from both de novo synthesis and the salvage of hypoxanthine.[5] IMP can be phosphorylated to IDP by inosine monophosphate kinase (IMPK).

-

Conversion to ITP: IDP is subsequently phosphorylated to Inosine Triphosphate (ITP) by nucleoside diphosphate kinases (NDPKs).

-

Interconversion with other Nucleotides: NDPKs can also catalyze the transfer of a phosphate group from ATP to IDP, forming ITP and ADP. This reaction is reversible.

-

Role in Salvage: IDP is part of the pathway that allows cells to reutilize purine bases, which is energetically more favorable than de novo synthesis.

-

Conversion to Adenine and Guanine Nucleotides: IMP, the precursor to IDP, is the branch point for the synthesis of both adenosine and guanosine nucleotides. IMP is converted to AMP via adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL), and to GMP via IMP dehydrogenase (IMPDH) and GMP synthetase (GMPS).

Experimental Workflow for Intracellular IDP Quantification

The following diagram outlines the logical flow of an experiment designed to measure the intracellular concentration of IDP.

Caption: A generalized experimental workflow for quantifying intracellular IDP.

Conclusion and Future Directions

The study of intracellular this compound provides a window into the nuanced regulation of cellular bioenergetics and purine metabolism. While robust methodologies for its quantification exist, a significant gap in the literature remains regarding its absolute intracellular concentrations across a wide range of cell types and physiological conditions. Future research should focus on systematically quantifying the entire nucleotide pool, including IDP, in various biological models. Such data will be invaluable for researchers in basic science and drug development, potentially uncovering novel biomarkers and therapeutic targets for a host of human diseases. The protocols and pathways detailed in this guide provide a solid foundation for initiating and advancing these critical investigations.

References

- 1. Is inosine the physiological energy source of pig erythrocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Hypoxanthine and Inosine as Robust Biomarkers for Predicting the Preanalytical Quality of Human Plasma and Serum for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting intrinsically disordered proteins involved in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Inosine Nucleotides in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate web of cellular metabolism, purine nucleotides are fundamental building blocks for nucleic acid synthesis, energy transfer, and cellular signaling. While inosine monophosphate (IMP) is widely recognized as the central precursor in the de novo synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the role of inosine diphosphate (IDP) is more nuanced, yet critical for maintaining the balance of the nucleotide pool. This technical guide provides an in-depth exploration of IDP's position within the purine metabolic network, its enzymatic interconversions, and its relevance as a component of pathways that are significant targets in drug development. We will delve into the key enzymes that govern the fate of inosine nucleotides, present quantitative data on metabolite concentrations and enzyme kinetics, detail experimental protocols for enzymatic assays, and visualize the core pathways to offer a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction: The Centrality of Inosine Monophosphate (IMP)

The de novo synthesis of purine nucleotides culminates in the formation of inosine monophosphate (IMP). This molecule represents a critical branch point, from which the cell can synthesize either AMP or GMP, depending on its metabolic needs.[1][2] The pathways leading from IMP to these essential nucleotides are tightly regulated and are of significant interest in the context of various pathologies, including cancer and infectious diseases.

While IMP is the direct precursor, this compound (IDP) and inosine triphosphate (ITP) are integral to the broader purine metabolism network. IDP's primary role is not as a direct precursor in the de novo pathway to AMP and GMP, but rather as a substrate and product of nucleoside diphosphate kinases (NDPKs), which are responsible for maintaining the equilibrium between nucleoside diphosphates and triphosphates.[3]

Biochemical Pathways Involving Inosine Nucleotides

The Fate of Inosine Monophosphate (IMP)

IMP stands at a metabolic crossroads, with its fate determined by the activity of two key enzymes:

-

Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the first of two steps in the conversion of IMP to AMP. It utilizes GTP as an energy source to ligate aspartate to IMP, forming adenylosuccinate.[4]

-

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the rate-limiting step in the de novo synthesis of GMP. It mediates the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).

These pathways are crucial for providing the necessary building blocks for DNA and RNA synthesis.

The Role of this compound (IDP)

IDP is primarily involved in the phosphorylation cascade of inosine nucleotides. The enzyme Nucleoside Diphosphate Kinase (NDPK) plays a central role in this process. NDPK catalyzes the reversible transfer of the terminal phosphate group from a nucleoside triphosphate (NTP), typically ATP, to a nucleoside diphosphate (NDP), such as IDP.

The general reaction is: NTP + IDP ⇌ NDP + ITP

This reaction ensures that the cellular pool of inosine triphosphate (ITP) can be replenished from IDP, and vice versa, thus contributing to the overall homeostasis of purine nucleotides.

Quantitative Data

A clear understanding of the cellular environment requires quantitative data on metabolite concentrations and enzyme kinetics.

Intracellular Purine Nucleotide Concentrations

The following table summarizes the static cellular levels of various purine nucleotides in HeLa cells under purine-rich and purine-depleted conditions. This data highlights the relative abundance of these key metabolites.

| Nucleotide | Concentration in Purine-Rich Medium (nmol/10^6 cells) | Concentration in Purine-Depleted Medium (nmol/10^6 cells) |

| IMP | 0.010 ± 0.002 | 0.028 ± 0.004 |

| AMP | 0.23 ± 0.04 | 0.27 ± 0.05 |

| ADP | 1.19 ± 0.18 | 1.38 ± 0.21 |

| ATP | 2.33 ± 0.35 | 2.74 ± 0.41 |

| GMP | 0.027 ± 0.005 | 0.035 ± 0.006 |

| GDP | 0.18 ± 0.03 | 0.21 ± 0.04 |

| GTP | 0.45 ± 0.07 | 0.53 ± 0.08 |

Data are presented as mean ± S.D.

Kinetic Parameters of Key Enzymes

The kinetic parameters of the enzymes that metabolize inosine nucleotides are crucial for understanding their efficiency and for the design of inhibitors.

| Enzyme | Substrate(s) | Km | Vmax | Organism/Source |

| Adenylosuccinate Synthetase (AdSS) | IMP | 0.02 mM | 1.35 x 10^-3 mM/min | E. coli |

| GTP | 0.023 mM | 1.35 x 10^-3 mM/min | E. coli | |

| Aspartate | 0.3 mM | 1.35 x 10^-3 mM/min | E. coli | |

| IMP Dehydrogenase (IMPDH2) | IMP | 250 µM (fixed NAD+) | - | Human |

| NAD+ | 100 µM (fixed IMP) | - | Human | |

| Nucleoside Diphosphate Kinase (NDPK) | ATP | 0.20 - 0.38 mM | - | Human Platelets |

| dTDP | 0.21 - 0.29 mM | - | Human Platelets | |

| ADP | 0.024 mM | - | Human Platelets | |

| GTP | 0.12 mM | - | Human Platelets |

Note: Vmax values are often reported in various units and can be highly dependent on the specific activity of the enzyme preparation, hence they are not always directly comparable across different studies.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are methodologies for assaying the key enzymes discussed.

Assay for Nucleoside Diphosphate Kinase (NDPK) Activity

This protocol utilizes a coupled enzyme system to spectrophotometrically measure the production of ADP, which is indicative of NDPK activity.

Principle: NDPK catalyzes the transfer of a phosphate from a nucleoside triphosphate (e.g., ATP) to a nucleoside diphosphate (e.g., thymidine 5'-diphosphate, TDP), producing a new nucleoside triphosphate (TTP) and ADP. The produced ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

100 mM Triethanolamine buffer, pH 7.6

-

21 mM Thymidine 5'-diphosphate (TDP)

-

33 mM Adenosine 5'-triphosphate (ATP)

-

12 mM β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

500 mM MgCl2 and 2000 mM KCl solution

-

33 mM Phospho(enol)pyruvate (PEP)

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) mixed enzyme solution

-

NDPK enzyme solution (0.5 - 1.0 unit/mL)

Procedure:

-

Prepare a reaction mixture containing triethanolamine buffer, TDP, ATP, NADH, MgCl2/KCl solution, and PEP.

-

Add the PK/LDH enzyme solution.

-

Initiate the reaction by adding the NDPK enzyme solution.

-

Immediately mix and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

Assay for IMP Dehydrogenase (IMPDH) Activity

This is a direct spectrophotometric assay that measures the production of NADH.

Principle: IMPDH catalyzes the oxidation of IMP to XMP, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA

-

Inosine Monophosphate (IMP) solution

-

β-Nicotinamide Adenine Dinucleotide (NAD+) solution

-

Purified IMPDH enzyme

Procedure:

-

In a 96-well plate or cuvette, add the assay buffer.

-

Add the IMP solution to a final concentration of, for example, 250 µM.

-

Add the NAD+ solution to a final concentration of, for example, 100-500 µM.

-

If testing inhibitors, add the compound at various concentrations. Pre-incubate for 5-10 minutes.

-

Initiate the reaction by adding the purified IMPDH enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear phase of the reaction.

Assay for Adenylosuccinate Synthetase (AdSS) Activity

This assay can be performed by monitoring the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate by adenylosuccinate lyase in a coupled reaction. However, a more direct approach is to measure the production of GDP, a product of the AdSS reaction. A common method is a coupled enzyme assay.

Principle: AdSS converts IMP, aspartate, and GTP to adenylosuccinate, GDP, and Pi. The production of GDP can be coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system in reverse. In the presence of excess ATP and pyruvate, LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. PK then uses the pyruvate and ATP to regenerate PEP, consuming ATP. The rate of NADH formation, monitored at 340 nm, is proportional to the rate of GDP production. Correction: A more straightforward coupled assay measures the consumption of GTP. A decrease in GTP can be monitored by HPLC, or a coupled assay can be designed to measure the production of GDP.

A more direct spectrophotometric assay for the reverse reaction catalyzed by the coupling enzyme, adenylosuccinate lyase, can be used.

Principle: Adenylosuccinate lyase, the second enzyme in the pathway from IMP to AMP, catalyzes the conversion of adenylosuccinate to AMP and fumarate. The formation of fumarate results in an increase in absorbance at 240 nm. While this assays the lyase, it is often used in conjunction with AdSS studies.

Reagents (for Adenylosuccinate Lyase):

-

50 mM Potassium Phosphate Buffer, pH 7.0, with 1 mM EDTA

-

1.72 mM Adenylosuccinic Acid (ASA)

-

Adenylosuccinate Lyase Enzyme Solution

Procedure (for Adenylosuccinate Lyase):

-

Equilibrate the buffer and ASA solution in a cuvette at 25°C.

-

Monitor the absorbance at 280 nm until stable. Correction: The original protocol monitors the decrease in absorbance at 280nm as adenylosuccinate is consumed.

-

Initiate the reaction by adding the enzyme solution.

-

Record the decrease in absorbance at 280 nm for approximately 5 minutes.

-